![molecular formula C20H19N3O3S3 B320821 N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B320821.png)
N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide is a complex organic compound with a molecular formula of C20H19N3O3S3 and a molecular weight of 445.6 g/mol. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a carbonothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 3,5-dimethylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Coupling with thiophene carboxylic acid: The sulfonamide intermediate is then coupled with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
類似化合物との比較
N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide can be compared with similar compounds such as:
N-{[(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylpropanamide: This compound has a similar structure but with a different substituent on the thiophene ring.
N-{[(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}propanamide: This compound also shares a similar core structure but differs in the substituents attached to the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C20H19N3O3S3 |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
N-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H19N3O3S3/c1-13-10-14(2)12-16(11-13)23-29(25,26)17-7-5-15(6-8-17)21-20(27)22-19(24)18-4-3-9-28-18/h3-12,23H,1-2H3,(H2,21,22,24,27) |
InChIキー |
XZDDIIJGCWMDSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C |
正規SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]propanamide](/img/structure/B320739.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B320740.png)
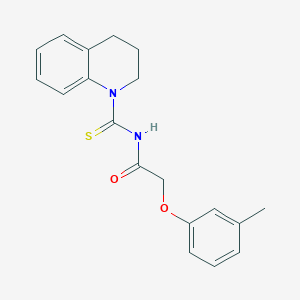
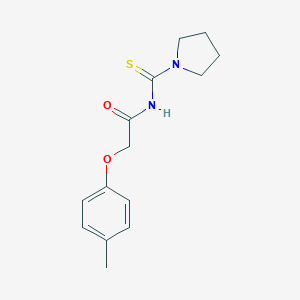
![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B320744.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B320747.png)
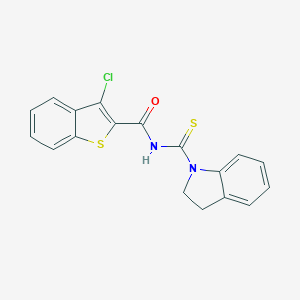
![N-[(2-cyanophenyl)carbamothioyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B320751.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B320752.png)
![1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea](/img/structure/B320753.png)
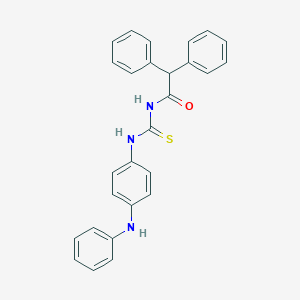
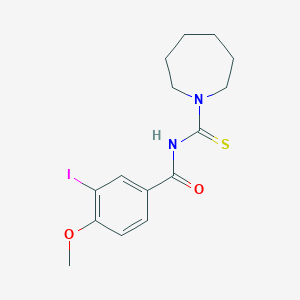
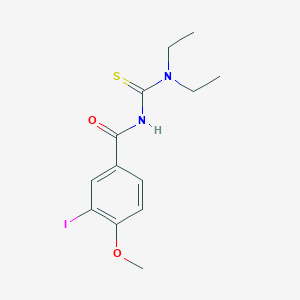
![3-(4-METHOXYBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA](/img/structure/B320764.png)
